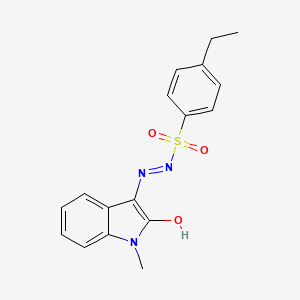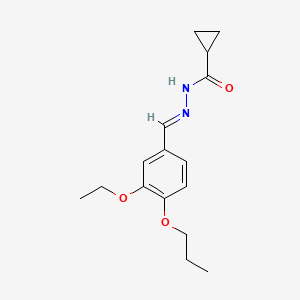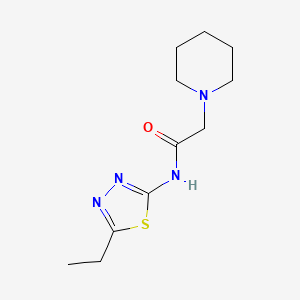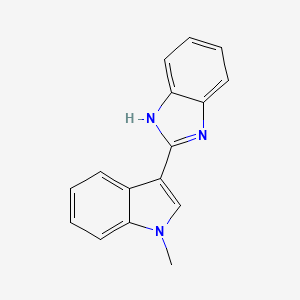
2-(1-methyl-1H-indol-3-yl)-1H-benzimidazole
Vue d'ensemble
Description
2-(1-methyl-1H-indol-3-yl)-1H-benzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. The compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Anti-Hypertensive Activities
2-(1-methyl-1H-indol-3-yl)-1H-benzimidazole derivatives have been investigated for their potential as angiotensin II receptor antagonists, with significant implications in anti-hypertension drug development. For instance, specific compounds have exhibited high affinity for the angiotensin II type 1 receptor and demonstrated substantial decreases in mean blood pressure in hypertensive rats (Zhu et al., 2014); (Zhu et al., 2016).
DNA Topoisomerase I Inhibitors
Benzimidazole derivatives have been found to inhibit mammalian type I DNA topoisomerases, a class of enzymes involved in DNA replication. Certain derivatives, such as 5-methyl-4-(1H-benzimidazole-2-yl)phenol, have shown potent inhibition of this enzyme, highlighting their potential therapeutic application in cancer treatment (Alpan et al., 2007).
Anticancer Agents
Some indole-3-substituted-2-benzimidazole derivatives have demonstrated efficacy as anticancer agents. Novel synthesis methods have led to the development of these compounds, which have shown promising results in inhibiting various cancer cell lines (Anwar et al., 2023).
Cytotoxic Activity
1-((indol-3-yl)methyl)-1H-imidazolium salts, a class of benzimidazole derivatives, have been evaluated for their cytotoxic activities against human tumor cell lines. Certain compounds have displayed significant inhibitory activities against liver, lung, and breast carcinoma cells (Xu et al., 2014).
Corrosion Inhibition
Benzimidazole derivatives have been studied for their corrosion inhibition performance on mild steel in acidic environments. These compounds have exhibited effective inhibition of corrosion, suggesting their utility in industrial applications (Yadav et al., 2013).
Antibacterial Activity
Several benzimidazole derivatives have been synthesized and evaluated for their antibacterial activity. These compounds have shown promising results against various bacterial strains, indicating their potential as antibacterial agents (Maste et al., 2011); (Karalı et al., 2004).
Propriétés
IUPAC Name |
2-(1-methylindol-3-yl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-19-10-12(11-6-2-5-9-15(11)19)16-17-13-7-3-4-8-14(13)18-16/h2-10H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOJPVFGQGCSBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenol](/img/structure/B5882586.png)
![methyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5882590.png)
![2-[(2,3-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5882600.png)
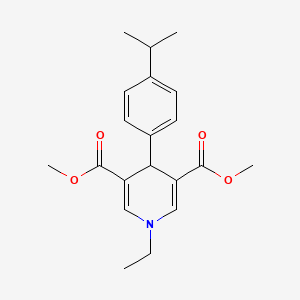
![N-(tert-butyl)-2-{[(2-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5882611.png)
![1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B5882616.png)
![2-[4-(2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5882620.png)
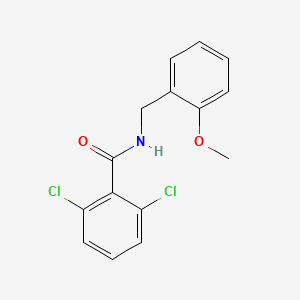
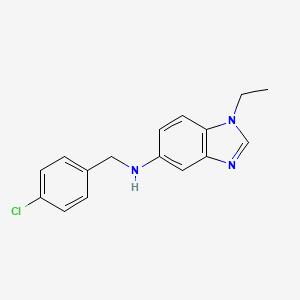
![9,10-dimethoxy-4-oxo-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B5882655.png)
![ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5882658.png)
